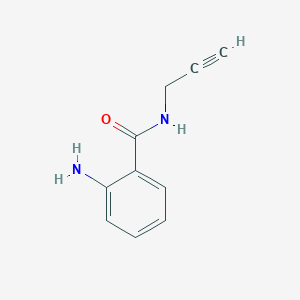

2-amino-N-(prop-2-yn-1-yl)benzamide

Description

Contextual Significance of Benzamide (B126) Scaffolds in Organic and Medicinal Chemistry

Benzamide and its derivatives are a cornerstone in the fields of organic and medicinal chemistry. nih.goviosrjournals.orgresearchgate.net This structural motif is present in a vast number of pharmaceutical agents and biologically active molecules. nih.gov The amide bond itself is a fundamental linkage in biological systems, most notably in peptides and proteins. iosrjournals.org

The prevalence of the benzamide scaffold in drug discovery is due to its ability to form stable, yet reactive, structures that can be readily modified to interact with various biological targets. iosrjournals.org Benzamide derivatives have been shown to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The substitution pattern on the benzamide core plays a crucial role in determining the compound's biological activity.

Overview of Alkynyl Amides as Versatile Synthetic Intermediates

Alkynyl amides are recognized as powerful building blocks in organic synthesis. The presence of the alkyne group, a carbon-carbon triple bond, provides a site for a multitude of chemical reactions, including cycloadditions, coupling reactions, and reductions. This functionality allows for the construction of complex molecular architectures and the introduction of diverse functional groups.

The reactivity of the terminal alkyne in the propargyl group of compounds like 2-amino-N-(prop-2-yn-1-yl)benzamide makes it particularly useful in "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition to form triazoles. This reaction is known for its high efficiency and selectivity, making it a valuable tool in drug discovery and materials science. Aryl alkynyl amides, in particular, are attractive synthetic targets due to their significant biological activities and their role as intermediates in the synthesis of other valuable organic compounds. nih.gov

Research Landscape of this compound

Research involving this compound and its derivatives has primarily focused on its utility as a synthetic intermediate. Its bifunctional nature, with the amino and alkynyl groups, allows for the construction of various heterocyclic systems.

One significant area of research is the synthesis of quinazolinones. 2-Aminobenzamides are common precursors for the formation of the quinazolinone ring system, a privileged scaffold in medicinal chemistry found in numerous drugs. nih.govrsc.org The synthesis can be achieved through the reaction of 2-aminobenzamides with various carbon sources. nih.gov

Furthermore, derivatives of this compound have been investigated for their potential as therapeutic agents. A notable study focused on the design and synthesis of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides as inhibitors of microRNA-21 (miR-21). nih.gov MiR-21 is an oncogenic microRNA, and its inhibition is a promising strategy for cancer therapy. nih.gov In this study, several synthesized compounds demonstrated significant inhibitory activity against miR-21 expression, leading to increased apoptosis in cancer cell lines. nih.gov

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O | |

| Molecular Weight | 174.20 g/mol | |

| IUPAC Name | This compound | |

| CAS Number | 4943-83-3 | |

| Physical Form | Solid | mdpi.com |

| Melting Point | 100 - 101 °C | mdpi.com |

Spectroscopic Data of a Related Compound: 2-Methyl-N-prop-2-ynylbenzamide

| Spectroscopy | Observed Peaks |

| ¹H-NMR | 2.19 (1H, t, unconjugated C≡H), 2.2 (3H, s, Ar-CH₃), 3.99 (2H, t), 7.1 (2ArH, q), 7.15 (NH), 7.22 (2ArH, q) |

| IR (Infrared) | |

| Mass Spec |

Note: The data provided in the table above is for 2-Methyl-N-prop-2-ynylbenzamide and is intended to be illustrative. iosrjournals.org The actual spectral data for this compound will differ due to the presence of the amino group instead of the methyl group.

Structure

2D Structure

Propriétés

IUPAC Name |

2-amino-N-prop-2-ynylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-2-7-12-10(13)8-5-3-4-6-9(8)11/h1,3-6H,7,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTBKEYHFNHZYAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377443 | |

| Record name | 2-Amino-N-(prop-2-yn-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4943-83-3 | |

| Record name | 2-Amino-N-(prop-2-yn-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino N Prop 2 Yn 1 Yl Benzamide and Its Analogues

Established Synthetic Pathways for 2-amino-N-(prop-2-yn-1-yl)benzamide

Two principal methods have been effectively utilized for the synthesis of the target compound: the ring-opening of isatoic anhydride and carbonyldiimidazole (CDI)-mediated amide coupling.

Synthesis via Isatoic Anhydride Ring-Opening and Decarboxylation

A widely employed and efficient method for the synthesis of 2-aminobenzamide (B116534) derivatives involves the reaction of isatoic anhydride with a primary amine. nih.gov This reaction proceeds through a nucleophilic attack of the amine on one of the carbonyl groups of the anhydride, leading to the opening of the heterocyclic ring. Subsequent decarboxylation yields the desired 2-aminobenzamide.

In the context of this compound, isatoic anhydride is treated with propargylamine. The reaction is typically carried out in a suitable solvent, such as dimethylformamide (DMF), and may be performed under conventional heating or microwave irradiation to expedite the process. nih.gov The general reaction scheme is depicted below:

Reaction Scheme:

Isatoic Anhydride + Propargylamine → this compound + CO₂

This method is advantageous due to the commercial availability of isatoic anhydride and the generally good to excellent yields obtained for a variety of amine derivatives. nih.gov

Preparation through Carbonyldiimidazole (CDI) Mediated Amide Coupling

Another effective route for the synthesis of amides is the activation of a carboxylic acid with 1,1'-carbonyldiimidazole (CDI). commonorganicchemistry.comwikipedia.org This reagent converts the carboxylic acid into a highly reactive acyl-imidazole intermediate, which readily reacts with an amine to form the corresponding amide.

For the synthesis of this compound, 2-aminobenzoic acid is first activated with CDI in an anhydrous solvent, such as tetrahydrofuran (THF). Following the formation of the acyl-imidazole, propargylamine is added to the reaction mixture to yield the final product. This method is known for its mild reaction conditions and high yields. google.com

Reaction Steps:

Activation of Carboxylic Acid: 2-aminobenzoic acid + CDI → 2-amino-benzoyl-imidazole + Imidazole + CO₂

Amide Formation: 2-amino-benzoyl-imidazole + Propargylamine → this compound + Imidazole

Additional Preparative Routes for Related Propargylated Benzamides

The synthesis of N-propargyl amides from various benzoic acids has been successfully achieved using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). mdpi.com This method provides an alternative to CDI for the formation of the amide bond. The reaction involves the coupling of a substituted benzoic acid with propargylamine in the presence of EDC, typically in a solvent like dichloromethane (DCM). mdpi.com While this has been demonstrated for other benzoic acid derivatives, the principle is directly applicable to the synthesis of this compound from 2-aminobenzoic acid.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound can be achieved by utilizing appropriately substituted starting materials.

Substitution on the Benzene (B151609) Ring: By starting with a substituted isatoic anhydride or a substituted 2-aminobenzoic acid, various functional groups can be introduced onto the aromatic ring of the final product. The synthetic methodologies described in section 2.1 are generally tolerant of a wide range of substituents on the aromatic ring. nih.govnih.gov

Substitution on the Amino Group: While the primary focus is on the 2-amino group, it is synthetically feasible to start with an N-substituted 2-aminobenzoic acid to obtain derivatives with substitution on the aniline (B41778) nitrogen.

The table below summarizes the synthesis of various substituted 2-aminobenzamide analogues using the isatoic anhydride method, demonstrating the versatility of this approach.

| Entry | Amine Derivative | Product | Yield (%) |

| 1 | 4-fluoroaniline | 2-Amino-N-(4-fluorophenyl)benzamide | 72 |

| 2 | 4-chloroaniline | 2-Amino-N-(4-chlorophenyl)benzamide | 80 |

| 3 | 4-toluidine | 2-Amino-N-(p-tolyl)benzamide | 97 |

Table adapted from research on the synthesis of 2-aminobenzamide derivatives. nih.gov The yields are for the conventional heating method.

Chemo- and Regioselective Synthesis Strategies

Achieving chemo- and regioselectivity is crucial when dealing with multifunctional molecules. In the synthesis of this compound and its derivatives, the primary challenge lies in selectively acylating the desired amine in the presence of other nucleophilic groups.

Chemoselectivity: The reaction of isatoic anhydride with primary amines is highly chemoselective. The more nucleophilic primary amine preferentially attacks the anhydride over other functional groups that might be present in the molecule. nih.gov Similarly, in CDI-mediated coupling, the highly reactive acyl-imidazole intermediate reacts selectively with the primary amine.

Regioselectivity: When using substituted isatoic anhydrides, the regioselectivity of the ring-opening can be influenced by the electronic and steric effects of the substituents. However, for the synthesis of 2-aminobenzamides, the reaction with amines typically proceeds at the carbonyl group adjacent to the nitrogen atom of the anhydride, leading to the desired 2-amino substitution pattern. For the synthesis of specifically substituted 2-aminophenols, strategies involving mdpi.commdpi.com-sigmatropic rearrangement of N-arylhydroxylamines have been developed to achieve high regioselectivity. rsc.org While not directly applied to the target compound, these advanced strategies highlight methods for controlling regiochemistry in related aromatic systems.

Chemical Transformations and Derivatization Chemistry of 2 Amino N Prop 2 Yn 1 Yl Benzamide

General Chemical Reactivity Profiles

2-amino-N-(prop-2-yn-1-yl)benzamide exhibits a reactivity profile dominated by its two primary functional groups: the 2-amino group on the benzene (B151609) ring and the terminal alkyne of the N-propargyl substituent. The amino group can participate in substitution reactions, while the propargyl group is amenable to alkyne-specific reactions such as cycloadditions. The interplay between these two groups allows for a range of transformations, including oxidation and reduction reactions under specific conditions. This compound serves as a versatile building block for creating more complex molecules with potential biological activity.

Cycloaddition Reactions Involving the Propargyl Moiety

The terminal alkyne of the propargyl group is a key reactive handle for various cycloaddition reactions, enabling the construction of five-membered heterocyclic rings.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent click chemistry reaction that provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. acs.orgnih.govrsc.org This reaction is significantly accelerated by a copper(I) catalyst, which, unlike the uncatalyzed version, proceeds at room temperature and avoids the formation of regioisomeric mixtures. nih.gov The mechanism involves the coordination of copper(I) with the alkyne, facilitating the formation of a copper acetylide intermediate. acs.orgnih.gov This intermediate then reacts with an azide (B81097) to form a six-membered copper-containing ring, which subsequently rearranges to the stable triazole product. acs.org The CuAAC reaction is widely used in various fields, including medicinal chemistry and bioconjugation, due to its reliability and the inertness of the azide and alkyne groups toward many other functional groups. rsc.orgnih.gov

Table 1: Overview of Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

| Feature | Description |

| Reactants | Terminal Alkyne (e.g., this compound), Organic Azide |

| Catalyst | Copper(I) source |

| Product | 1,4-disubstituted 1,2,3-triazole |

| Regioselectivity | High (exclusively 1,4-isomer) |

| Reaction Conditions | Typically mild, often in aqueous solutions |

The 1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocycles. nih.gov In the context of this compound, the propargyl group can act as the dipolarophile. While direct intramolecular cycloadditions involving the amino and alkyne groups are not explicitly detailed in the provided search results, the general principle of 1,3-dipolar cycloadditions involves the reaction of a 1,3-dipole with a dipolarophile. nih.gov Azomethine ylides, for instance, can be generated from α-amino acids and subsequently react with dipolarophiles to form pyrrolidine-containing structures. nih.govnih.gov The versatility of this reaction allows for the synthesis of a diverse range of spiro and fused N-heterocycles. nih.govmdpi.com

Intramolecular Cyclization Reactions

The presence of the 2-amino group and the N-propargyl amide functionality in this compound provides a scaffold ripe for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems.

2-Aminobenzamide (B116534) derivatives are frequently utilized as precursors for the synthesis of quinazolinone compounds. researchgate.net While the direct cyclization of this compound to a simple quinazolinone is a plausible transformation, specific examples in the provided search results are more complex. For instance, iodine-mediated one-pot cascade reactions of 2-aminobenzamides with 2'-bromoacetophenones can lead to quinazolinone-fused tetracyclic compounds. rsc.org Gold-catalyzed cycloisomerization of N-(prop-2-yn-1-yl)benzamide derivatives is another route to form cyclic products, highlighting the utility of transition metals in facilitating such transformations. researchgate.net

Cascade reactions involving 2-aminobenzamide derivatives can lead to the formation of complex, fused heterocyclic systems. An example is the iodine-mediated one-pot cascade reaction of 2-aminobenzamides with 2′-bromoacetophenones. rsc.org This process is initiated by the iodination and oxidation of the acetophenone, followed by a cascade of cyclocondensation, aromatization, and intramolecular cyclization with the 2-aminobenzamide to yield tryptanthrin (B1681603) derivatives when a copper bromide catalyst is used. rsc.org This demonstrates how the inherent reactivity of the 2-aminobenzamide core can be harnessed in multi-step, one-pot syntheses to build intricate molecular architectures. rsc.org

Hydroamination Reactions

Hydroamination involves the addition of an N-H bond across a carbon-carbon multiple bond, and for this compound, the terminal alkyne of the propargyl group presents a key site for such transformations. acs.org Intramolecular hydroamination of aminoalkynes is a particularly powerful strategy for the synthesis of nitrogen-containing heterocycles. acs.org In the case of this compound, this can be envisioned to proceed via cyclization involving the ortho-amino group and the propargyl alkyne.

These reactions are often catalyzed by a variety of metals, with late transition metals being particularly prevalent. acs.org The choice of catalyst system can control the regioselectivity of the addition, leading to either Markovnikov or anti-Markovnikov products in intermolecular reactions. acs.org For intramolecular variants, which are highly relevant to this compound, the focus is often on the formation of five- or six-membered rings. acs.org Depending on the reaction conditions and the catalyst employed, intramolecular hydroamination of a substrate like this compound could potentially lead to the formation of substituted dihydroquinazolines or other related heterocyclic systems.

Recent research has highlighted the use of earth-abundant metals like titanium for catalytic intramolecular hydroamination. rsc.org For instance, titanium complexes have been shown to be active for the ring-closing hydroamination of related aminoallene compounds. rsc.org While the direct application to this compound is a projection, the principles of these catalytic systems are applicable.

Table 1: Potential Hydroamination Products of this compound

| Reactant | Reaction Type | Potential Product(s) | Catalyst Type |

|---|

Functionalization of the Amino and Amide Groups

The presence of both a primary aromatic amine and a secondary amide group provides this compound with multiple points for chemical modification. These functional groups are known to participate in hydrogen bonding, which influences the molecule's reactivity. cymitquimica.com

The primary amino group can undergo a wide range of reactions typical for anilines. These include acylation, alkylation, arylation, and diazotization followed by substitution, allowing for the introduction of a vast array of functional groups at the 2-position of the benzamide (B126) ring. The synthesis of various amino-substituted benzamide derivatives from their corresponding nitro precursors via reduction with reagents like tin(II) chloride demonstrates the accessibility and reactivity of this amino group. acs.org

The amide N-H bond can also be a site for functionalization, although it is generally less nucleophilic than the primary amino group. It can undergo reactions such as alkylation or acylation under appropriate conditions. The compound itself is synthesized from precursors like benzamide and propargylamine, highlighting the formation of the N-propargyl bond. This suggests that the amide nitrogen is reactive under specific synthetic conditions. Both the amino and amide groups can be involved in substitution reactions to create a variety of derivatives with distinct properties.

Table 2: Potential Functionalization Reactions

| Functional Group | Reaction Type | Reagents/Conditions | Potential Products |

|---|---|---|---|

| Primary Amino Group | Acylation | Acyl chlorides, Anhydrides | N-(2-acylamino)phenyl-N-(prop-2-yn-1-yl)benzamides |

| Primary Amino Group | Alkylation | Alkyl halides | N-(2-(alkylamino)phenyl)-N-(prop-2-yn-1-yl)benzamides |

Oxidation Reactions

The chemical structure of this compound contains several sites susceptible to oxidation. The primary amino group, the propargyl group, and the aromatic ring can all react under oxidizing conditions. It has been noted that the compound can be oxidized under specific conditions to yield corresponding oxidized products.

The primary aromatic amine is a key site for oxidation. Depending on the oxidant and reaction conditions, anilines can be oxidized to a variety of products, including nitroso compounds, nitro compounds, azoxybenzenes, or can undergo oxidative polymerization.

Furthermore, reactions involving the alkyne moiety in the presence of oxidants are also possible. For example, oxidative coupling reactions of terminal alkynes (like the Glaser or Hay coupling) could lead to dimerization. Additionally, oxidative cleavage of the triple bond can occur under strong oxidizing conditions. Related studies on the reactions of amides with N-allyl systems in the presence of oxidants like t-BuOCl–NaI have shown the formation of complex heterocyclic structures, suggesting that the interplay between the amide and the unsaturated side chain under oxidative conditions can be intricate. researchgate.net

Table 3: Potential Oxidation Products

| Site of Oxidation | Oxidizing Agent Type | Potential Product Class |

|---|---|---|

| Primary Amino Group | Mild Oxidants | Nitroso derivatives |

| Primary Amino Group | Strong Oxidants | Nitro derivatives |

| Propargyl Group | Coupling Catalysts (e.g., Cu(I)) | Dimerized products (Hexa-2,4-diyne-1,6-diylbis(2-aminobenzamide)) |

Structural Modifications and Design Principles of 2 Amino N Prop 2 Yn 1 Yl Benzamide Analogues

Design Strategies for Modulating Molecular Features

The development of analogues of 2-amino-N-(prop-2-yn-1-yl)benzamide is often guided by specific, target-oriented design strategies. A prominent approach is scaffold hopping , where the core benzamide (B126) structure is used as a starting point to create novel molecules with similar three-dimensional arrangements of key functional groups, aiming to discover compounds with improved activity or different intellectual property profiles. nih.gov

A key application driving these design strategies is the development of inhibitors for specific biological targets. For instance, researchers have designed and synthesized derivatives of this compound to act as small molecule inhibitors of microRNA-21 (miR-21), an oncogenic microRNA implicated in cancer progression. nih.gov In these studies, the goal was to create molecules that could effectively downregulate miR-21 expression, thereby promoting apoptosis in cancer cells. nih.gov The propargyl group is particularly valuable in this context, as it enables the use of click chemistry for attaching the molecule to probes or other molecular entities.

Furthermore, the structural features of this compound make it a useful pharmacophore in drug design aimed at specific enzymes or receptors. Modifications are strategically planned to enhance interactions with the binding sites of these proteins, potentially inhibiting their function in disease pathways.

Systematic Substituent Effects on the Benzamide Core

Modifications to the benzamide core, specifically the benzene (B151609) ring, have profound effects on the molecule's chemical and biological properties. The inherent 2-amino group is a key feature, enhancing the molecule's hydrogen-bonding capacity, which can influence its solubility and reactivity.

Systematic studies have revealed clear patterns related to the electronic nature of substituents added to the ring:

Electron-donating groups (e.g., methyl, methoxy) have been shown to increase the yields of benzamide derivative synthesis, likely by stabilizing reaction intermediates.

Electron-withdrawing groups (e.g., sulfonyl, nitro) can significantly enhance the biological activity of the resulting compounds.

In the context of developing inhibitors for the PD-1/PD-L1 immune checkpoint, introducing various substituents to the terminal benzene ring of benzamide derivatives generally led to a decrease in activity compared to the parent compound. nih.gov This highlights the critical role of the unsubstituted ring in forming essential hydrophobic interactions within the target's binding pocket. nih.gov However, the strategic placement of an amide group to form a hydrogen bond with a key residue (Ala121) was a successful design element. nih.gov Similarly, in a series of aminobutyl-benzamides designed as sigma receptor ligands, modifications to the benzamide portion were a key focus for improving binding affinity and selectivity. nih.gov

Table 1: Effect of Substituents on Benzamide Core Properties

| Substituent Type | Example Groups | Effect on Property | Reference |

|---|---|---|---|

| Electron-Donating | Methyl (-CH₃), Methoxy (B1213986) (-OCH₃) | Often associated with higher synthesis yields. | |

| Electron-Withdrawing | Sulfonyl (-SO₂R), Nitro (-NO₂) | Can significantly enhance biological activity. | |

| Halogens | Bromo (-Br) | Used in potent and selective σ₂ receptor ligands. | nih.gov |

| Amide Group | -CONH₂ | Can introduce additional hydrogen bonding interactions. | nih.gov |

Diversification of the N-Alkyne Moiety

The N-(prop-2-yn-1-yl) group, also known as a propargyl group, is a crucial functional handle. Its terminal alkyne is readily accessible for a variety of chemical transformations, most notably metal-catalyzed reactions and click chemistry. This allows the 2-aminobenzamide (B116534) scaffold to be easily conjugated to other molecules, such as fluorescent dyes, affinity tags, or larger drug constructs.

While the propargyl group is highly useful, its diversification is a key strategy for modulating activity. The entire N-substituent is a site for variation to alter biological outcomes. For example, studies on related aminobutyl-benzamide ligands for sigma receptors have shown that the nature of the amine-containing substituent dramatically impacts binding affinity and selectivity. nih.gov In one study, constraining the nitrogen atom within a fused ring system was found to be critical for high σ₂ receptor affinity. nih.gov An open-chain variant, which has greater conformational freedom, showed different binding properties, indicating the importance of the N-substituent's structure. nih.gov Replacing the alkyne with an alkene, creating an N-allylbenzamide (N-(prop-2-en-1-yl)benzamide), represents another simple diversification that alters the chemical reactivity and geometry of the side chain. sigmaaldrich.com

Hybrid Architectures Incorporating the 2-aminobenzamide-propargyl Scaffold

A sophisticated design strategy involves using the 2-aminobenzamide-propargyl scaffold as a building block within larger, hybrid molecules. This molecular hybridization approach aims to combine the pharmacophoric elements of different molecular classes to create a single compound with a multi-target profile or enhanced activity. nih.gov

One successful example is the design of hybrid molecules targeting inflammation. Researchers integrated a benzimidazole (B57391) scaffold, which contains features known to inhibit COX and LOX enzymes, with a phthalimide (B116566) group, a pharmacophore for TNF-α inhibition. nih.gov This created a series of compounds with the potential to act on multiple inflammatory pathways simultaneously. nih.gov

Another approach involves building upon the core scaffold. In the development of microRNA-21 inhibitors, a 4-benzoylamino group was attached to the this compound core. nih.gov This created a larger, more complex architecture that demonstrated potent and specific inhibition of the target miRNA. nih.gov The most promising compound from this series, 1j , was shown to retard cancer cell proliferation and enhance apoptosis by up-regulating a target protein of miR-21. nih.gov

These hybrid strategies demonstrate the utility of the 2-aminobenzamide-propargyl scaffold as a versatile platform for constructing complex molecules with tailored, multifunctional properties.

Table 2: Activity of Benzimidazole-Phthalimide Hybrid Molecules

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) | 15-LOX IC₅₀ (µM) | Reference |

|---|---|---|---|---|---|

| 3j | 9.85 | 1.00 | 0.32 | 1.02 | nih.gov |

IC₅₀ represents the half-maximal inhibitory concentration.

Investigation of Biological Activities and Mechanisms of Action for 2 Amino N Prop 2 Yn 1 Yl Benzamide and Its Derivatives in Vitro and Mechanistic Focus

Enzyme Inhibition Studies

The unique structure of 2-amino-N-(prop-2-yn-1-yl)benzamide, featuring an amino group, a benzamide (B126) moiety, and a prop-2-yn-1-yl substituent, contributes to its diverse biological activities, including the inhibition of several enzymes.

Histone Deacetylase (HDAC) Inhibition

Derivatives of 2-aminobenzamide (B116534) are recognized as a significant class of histone deacetylase (HDAC) inhibitors. nih.govnih.gov These inhibitors often feature a zinc-binding group, which interacts with the zinc-containing active site of HDAC enzymes. nih.gov

One study detailed the synthesis of new 2-aminobenzamide-type HDAC inhibitors. nih.gov Another research effort presented a novel class of HDAC inhibitors that incorporate the N-(2-aminophenyl)-benzamide functionality as the zinc-binding group. nih.gov These particular benzamides were found to inhibit HDAC1 and HDAC2 at nanomolar concentrations. nih.gov

A separate investigation into potent and selective HDAC-3 inhibitors also utilized an N-(2-aminophenyl)-benzamide binding unit. drugbank.com The findings revealed that these compounds exhibited Class I selectivity, with one derivative, 15k, showing IC50 values of 80 nM for HDAC1, 110 nM for HDAC2, and 6 nM for HDAC3-NCoR2. drugbank.com

It is important to note that while the core 2-aminobenzamide structure is key, the specific derivatives and their modifications determine the potency and selectivity of HDAC inhibition. For instance, CI-994, or N-acetyldinaline [4-(acetylamino)-N-(2-amino-phenyl) benzamide], has been identified as an HDAC inhibitor that leads to histone hyperacetylation in cells. researchgate.net

Table 1: HDAC Inhibition Data for Selected Benzamide Derivatives

| Compound/Derivative | Target HDAC Isoform(s) | IC50 Values | Reference |

|---|---|---|---|

| N-(2-aminophenyl)-benzamide derivatives | HDAC1, HDAC2 | Nanomolar concentrations | nih.gov |

| N-(2-aminophenyl)-benzamide 15k | HDAC1 | 80 nM | drugbank.com |

| N-(2-aminophenyl)-benzamide 15k | HDAC2 | 110 nM | drugbank.com |

| N-(2-aminophenyl)-benzamide 15k | HDAC3-NCoR2 | 6 nM | drugbank.com |

Carbonic Anhydrase Inhibition

A series of benzamides incorporating 4-sulfamoyl moieties have been investigated as inhibitors of the metalloenzyme carbonic anhydrase (CA). nih.gov These sulfonamides were synthesized by reacting 4-sulfamoyl benzoic acid with various amines and amino acids. nih.gov

The study revealed that these compounds were effective inhibitors of several human (h) CA isoforms. Specifically, hCA II, VII, and IX were inhibited in the low nanomolar or even subnanomolar ranges. nih.gov The hCA I isoform was slightly less sensitive to inhibition, with inhibition constants (KIs) ranging from 5.3 to 334 nM. nih.gov The inhibition data was obtained using a stopped-flow carbon dioxide (CO2) hydrase assay. nih.gov

It is the sulfonamide group, a known zinc-binding function, that is crucial for the CA inhibitory activity of these benzamide derivatives. nih.govnih.gov

Tyrosine Hydroxylase Inhibition (of related compounds)

N-(prop-2-yn-1-yl)benzamide, a related compound, has been identified as a potential inhibitor of the enzyme tyrosine hydroxylase. biosynth.com Tyrosine hydroxylase is the rate-limiting enzyme in the biosynthesis of catecholamines, such as dopamine (B1211576). nih.gov The inhibition of this enzyme can lead to a reduction in dopamine levels. biosynth.com The N-terminus of tyrosine hydroxylase is believed to play a key role in the efficiency of dopamine inhibition. nih.gov

Other Enzyme Inhibitory Properties

Derivatives of this compound have been noted for other enzyme inhibitory activities. For instance, some derivatives have been shown to inhibit microRNA-21 (miR-21), which is linked to cancer progression. This inhibition leads to increased apoptosis in cancer cell lines. Additionally, some benzamide derivatives have demonstrated anti-inflammatory properties through the inhibition of cyclooxygenase activity.

Antimicrobial Activity Investigations (Antibacterial and Antifungal)

Benzamide derivatives are known to possess a wide spectrum of pharmacological effects, including antimicrobial, antibacterial, and antifungal activities. nanobioletters.com

Studies have shown that N-benzamide derivatives can exhibit significant antibacterial activity. nanobioletters.com For example, in one study, compound 5a showed excellent activity against both Bacillus subtilis and Escherichia coli, with minimum inhibitory concentration (MIC) values of 6.25 µg/mL and 3.12 µg/mL, respectively. nanobioletters.com Similarly, compounds 6b and 6c displayed good activity against E. coli and B. subtilis. nanobioletters.com

Another study focused on the synthesis of 2-Amino-N-(7-substituted Benzo[d]thiazol-2-yl) benzamide derivatives and tested their antimicrobial activity against a range of bacteria and fungi, including Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, Pseudomonas aeruginosa, Aspergillus niger, and Candida albicans, showing significant activity. researchgate.net

The antimicrobial potential of these compounds is often attributed to their ability to penetrate the bacterial cell wall or to effectively bind to bacterial enzymes. nanobioletters.com

Table 2: Antibacterial Activity of Selected N-Benzamide Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| 5a | B. subtilis | 25 | 6.25 | nanobioletters.com |

| 5a | E. coli | 31 | 3.12 | nanobioletters.com |

| 6b | E. coli | 24 | 3.12 | nanobioletters.com |

| 6c | B. subtilis | 24 | 6.25 | nanobioletters.com |

Antioxidant Activity Assessment

Certain amino-substituted benzamide derivatives have been investigated for their antioxidant properties. acs.org The antioxidant capacity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (ferric reducing antioxidant power) assays. acs.org

Research has indicated that some N-arylbenzamides bearing amino or amino-protonated moieties exhibit improved antioxidative properties compared to the reference antioxidant BHT (butylated hydroxytoluene). acs.org The presence of hydroxy and methoxy (B1213986) groups on the benzamide scaffold can influence the antioxidant potential. acs.org For instance, a trihydroxy derivative, compound 26, was identified as a promising lead compound for further optimization due to its significant antioxidative potential. acs.org

The mechanism of antioxidant activity is often related to the ability of these compounds to scavenge free radicals or chelate metal ions, which helps in mitigating oxidative stress.

Antiprotozoal Activity (e.g., Antimalarial Activity against Plasmodium falciparum strains)

The global health challenge posed by malaria has spurred research into novel antimalarial agents. Within this context, certain benzamide derivatives have shown promise. Metallo-aminopeptidases, particularly M1 and M17, are recognized as potential drug targets in Plasmodium falciparum, the deadliest species of human malaria parasite. These enzymes are crucial for the parasite's survival as they are involved in the final stages of hemoglobin digestion. nih.govnih.gov

A notable compound, MMV1557817, has been identified as a potent, selective, and dual inhibitor of both M1 and M17 aminopeptidases in P. falciparum and P. vivax. nih.gov This compound has demonstrated low nanomolar efficacy against asexual stages of P. falciparum strains 3D7 and Dd2. nih.gov Further studies revealed that MMV1557817 is effective against parasite strains resistant to other antimalarial drugs and can also kill sexual-stage parasites of P. falciparum. nih.gov The strong correlation observed between the potency of such compounds against the whole parasite and their enzymatic inhibition suggests that M1 and/or M17 aminopeptidases are valid targets for antimalarial drug development. nih.gov The inhibitor bestatin (B1682670) has also been shown to disrupt parasite development, further highlighting the potential of targeting these aminopeptidases. nih.gov

In Vitro Antiproliferative and Cytotoxic Effects against Cancer Cell Lines

Derivatives of this compound have been the subject of extensive investigation for their potential as anticancer agents. These compounds have demonstrated significant antiproliferative and cytotoxic effects against a variety of human cancer cell lines.

For instance, a series of 2-amino-1,4-naphthoquinone-benzamides, synthesized based on potent cytotoxic agent templates, exhibited excellent cytotoxic activity against the MDA-MB-231 breast cancer cell line. nih.gov Notably, all synthesized compounds in this series were more potent than the standard chemotherapeutic drug cisplatin (B142131) against this particular cell line. nih.gov Specifically, the aniline (B41778) derivative 5e and the 3-nitroaniline (B104315) derivative 5l were found to be approximately 78.75 times more potent than cisplatin against MDA-MB-231 cells. nih.gov

Similarly, novel benzamide class I selective lysine (B10760008) deacetylase (KDAC) inhibitors have shown potent anticancer activity. nih.gov Compounds within this class induced cytotoxicity at concentrations below 10 µM in human ovarian A2780 and breast MCF7 cancer cell lines, while showing no significant toxicity to normal human cardiac cells. nih.gov The positioning of substituents, such as a trifluoromethyl group, on the aromatic ring was found to influence the degree of cytotoxicity. nih.gov

Furthermore, other benzamide derivatives have displayed pronounced antiproliferative activity. For example, p-hydroxy substituted derivatives have shown strong activity against multiple cancer cell lines with IC50 values in the range of 1.45–4.25 μM. researchgate.net The unsubstituted N-methyl derivative was identified as the most active in this particular series. researchgate.net The activity of these compounds is often dependent on the specific cancer cell line. For example, some tetracyclic derivatives showed selective activity on SK-BR-3 cells, while certain pentacyclic derivatives were more active against T-47D cells. nih.gov

The tables below summarize the in vitro antiproliferative and cytotoxic activities of selected benzamide derivatives against various cancer cell lines.

Table 1: In Vitro Antiproliferative Activity of Benzamide Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| p-hydroxy substituted derivative 13 | Various | 1.45–4.25 | researchgate.net |

| p-hydroxy substituted derivative 19 | Various | 1.45–4.25 | researchgate.net |

| Unsubstituted N-methyl derivative 19 | Various | Most active in series | researchgate.net |

| Benzothiazole 53 | Various | 1.2-2.0 | researchgate.net |

| 2-amino-1,4-naphthoquinone-benzamide 5e | MDA-MB-231 | 0.4 | nih.gov |

| 2-amino-1,4-naphthoquinone-benzamide 5l | MDA-MB-231 | 0.4 | nih.gov |

Table 2: Cytotoxic Effects of Benzamide Derivatives

| Compound/Derivative | Cancer Cell Line | Effect | Reference |

|---|---|---|---|

| 2-amino-1,4-naphthoquinone-benzamides (5a-n) | MDA-MB-231 | More potent than cisplatin | nih.gov |

| 2-amino-1,4-naphthoquinone-benzamide 5e | HT-29 | 50.8 times more active than cisplatin | nih.gov |

| Novel KDAC inhibitors (3-7) | A2780, MCF7 | Cytotoxic at <10 µM | nih.gov |

Exploration of Molecular Targets and Pathway Modulation via Chemical Proteomics

Chemical proteomics has emerged as a powerful tool for identifying the molecular targets of bioactive small molecules, providing crucial insights into their mechanisms of action. This approach allows for the isolation and identification of protein targets from within their native cellular environment. nih.gov The core principle involves modifying the bioactive compound with a reactive group, such as an alkyne or a photoreactive diazirine group, which allows for its capture and subsequent identification of interacting proteins. nih.gov

In the context of this compound and its derivatives, the propargyl group (prop-2-yn-1-yl) is particularly amenable to "click chemistry," a versatile set of reactions that can be used to attach probes for affinity purification. This enables researchers to pull down and identify the specific cellular proteins that the compound binds to.

While direct chemical proteomics studies on this compound itself are not extensively detailed in the provided search results, the methodologies are well-established for similar molecules. For example, studies on the EGFR inhibitor lapatinib (B449) have successfully utilized derivatives with alkyne groups for target identification. nih.gov Similarly, aminooxy probes have been designed with alkyne functionalities to capture and profile protein targets of lipid-derived electrophiles. nih.gov These approaches validate the potential for using the inherent alkyne group in this compound for chemical proteomic profiling to elucidate its direct molecular targets and modulated pathways.

General Mechanisms of Action (Theoretical and In Vitro)

The biological activities of this compound and its derivatives are underpinned by several proposed mechanisms of action, primarily investigated through in vitro studies.

A key theoretical mechanism involves the interaction of the compound with specific molecular targets, such as enzymes, leading to either inhibition or activation. This interaction can subsequently influence various biochemical and signal transduction pathways, resulting in altered cellular functions.

One of the well-documented mechanisms for certain benzamide derivatives is the inhibition of microRNA-21 (miR-21), an oncogenic miRNA implicated in cancer progression. nih.gov A study on 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides demonstrated that these compounds can act as small molecule inhibitors of miR-21. nih.gov The most potent compound from this study, compound 1j, exhibited time- and concentration-dependent inhibition of miR-21 expression. nih.gov This inhibition led to an upregulation of PDCD4, a target protein of miR-21, and consequently enhanced apoptosis and retarded proliferation in HeLa and U-87 MG cancer cell lines. nih.gov Importantly, this inhibitory effect was specific to miR-21, as the compound did not significantly affect the expression of other miRNAs or genes involved in the general miRNA biosynthesis pathway. nih.gov

Another investigated mechanism is the induction of cell cycle arrest. For instance, exposure of several cancer cell lines to the p-hydroxy substituted derivative 19 resulted in a dose-dependent accumulation of cells in the G2/M phase, suggesting a cell cycle-phase-specific mechanism of action. researchgate.net

Furthermore, some benzamide derivatives function as inhibitors of the glycine (B1666218) transporter type 1 (GlyT1), leading to an increase in central N-methyl-D-aspartate (NMDA) glutamatergic tone. nih.gov This mechanism has been shown to enhance the facilitatory influence of glutamatergic afferents on dopamine neurotransmission in the nucleus accumbens. nih.gov

The versatility of the benzamide scaffold allows for its application in various biological contexts. For example, N-pyridin-2-yl benzamide analogues have been developed as allosteric activators of glucokinase, an enzyme crucial for maintaining blood glucose levels. researchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Elucidating Key Structural Determinants for Biological Efficacy

The biological activity of 2-amino-N-(prop-2-yn-1-yl)benzamide derivatives is intricately linked to their molecular structure. The core scaffold, consisting of a 2-aminobenzamide (B116534) moiety, presents multiple points for structural modification, each influencing the compound's biological profile. Key structural determinants include the substituents on the aromatic ring, the nature of the N-substituted group, and the stereochemistry of the molecule.

The 2-amino group on the benzamide (B126) ring is a critical feature, often acting as a hydrogen bond donor, which can be pivotal for anchoring the molecule within a biological target's binding site. Modifications to this group can significantly alter binding affinity and selectivity. For instance, in studies on related 2-aminobenzamide derivatives as P-glycoprotein inhibitors, the presence and position of the amino group were found to be crucial for activity. nih.gov

The N-(prop-2-yn-1-yl) group, with its terminal alkyne, offers a reactive handle for further chemical modifications, such as click chemistry, to generate more complex derivatives. The nature of the substituent on the amide nitrogen plays a significant role in defining the compound's interaction with its target. In a series of novel benzamide derivatives developed as smoothened antagonists, variations at this position led to significant differences in their ability to inhibit Hedgehog signaling. nih.gov

Below is a table illustrating hypothetical SAR data for a series of this compound analogs, demonstrating the impact of substitutions on biological activity.

| Compound ID | R1 (Phenyl Ring Substitution) | R2 (N-Substitution) | Biological Activity (IC50, µM) |

| 1 | H | prop-2-yn-1-yl | 10.5 |

| 2 | 4-Chloro | prop-2-yn-1-yl | 5.2 |

| 3 | 4-Methoxy | prop-2-yn-1-yl | 15.8 |

| 4 | H | 3-phenylprop-2-yn-1-yl | 2.1 |

| 5 | H | H | > 50 |

Mapping Chemical Space and Pharmacophore Modeling

Pharmacophore modeling is a powerful computational tool used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound and its analogs, pharmacophore models can be developed based on a set of active compounds to guide the design of new molecules with improved potency and selectivity.

A typical pharmacophore model for a benzamide derivative might include:

A hydrogen bond donor: Represented by the 2-amino group.

A hydrogen bond acceptor: The carbonyl oxygen of the amide group.

An aromatic ring feature: The phenyl group of the benzamide core.

A hydrophobic feature: Which could be represented by the N-propargyl group or other hydrophobic substituents.

In studies on benzamide derivatives as inhibitors of various enzymes, such as Rho-associated kinase-1 (ROCK1) and Cholesteryl Ester Transfer Protein (CETP), pharmacophore models have been instrumental in identifying key interaction points. tandfonline.comnih.gov For instance, a pharmacophore model for ROCK1 inhibitors derived from benzamides highlighted the importance of specific spatial arrangements of hydrogen bond acceptors, donors, and hydrophobic regions for potent inhibition. tandfonline.com Similarly, for CETP inhibitors, both ligand-based and structure-based pharmacophore models have emphasized the crucial role of hydrophobic interactions in the ligand-protein complex. nih.gov

The chemical space for this compound derivatives can be vast. By mapping this space, researchers can explore a wide range of structural variations and their potential impact on biological activity. This involves systematically altering different parts of the molecule and assessing the resulting changes in properties.

The following table outlines a hypothetical pharmacophore model for a class of inhibitors based on the 2-aminobenzamide scaffold.

| Pharmacophoric Feature | Corresponding Structural Element | Importance for Activity |

| Hydrogen Bond Donor | 2-Amino Group | High |

| Hydrogen Bond Acceptor | Amide Carbonyl | High |

| Aromatic Ring | Benzene (B151609) Ring | Moderate |

| Hydrophobic Group | N-propargyl Substituent | Moderate to High |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to predict the activity of new, untested compounds.

For this compound and its analogs, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could be employed. These methods generate 3D grid-based descriptors that represent the steric and electrostatic fields of the molecules.

In the context of aminophenyl benzamide derivatives as histone deacetylase (HDAC) inhibitors, 3D-QSAR models have been successfully developed. These models have demonstrated high predictive power, with excellent correlation coefficients (r²) and cross-validated correlation coefficients (q²). Such studies have revealed that hydrophobic character is a crucial determinant for HDAC inhibitory activity. researchgate.net Similarly, QSAR studies on benzamide derivatives as glucokinase activators have shown that bulky substitutions on the benzamide and an attached thiazole (B1198619) moiety can increase activity, and the amino group plays a significant role in binding. researchgate.net

A hypothetical QSAR study on a series of this compound derivatives might yield an equation like:

log(1/IC50) = 0.8 * (Steric Field) - 0.5 * (Electrostatic Field) + 1.2 * (Hydrophobic Field) + constant

This equation would suggest that increasing the steric and hydrophobic properties of certain regions of the molecule, while decreasing the positive electrostatic potential, could lead to enhanced biological activity.

Correlation of Electronic and Steric Effects with Activity

Electronic Effects: The electronic nature of substituents on the benzamide ring can modulate the electron density of the entire molecule. Electron-withdrawing groups (e.g., -Cl, -NO₂) can decrease the basicity of the 2-amino group and increase the acidity of the amide N-H, potentially altering hydrogen bonding interactions. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) can have the opposite effect. In a study of fluorinated benzamides, the position of the fluorine atom significantly impacted activity, suggesting a strong electronic influence on binding. nih.gov

Steric Effects: The size and shape of substituents play a crucial role in determining how well a molecule fits into the binding pocket of a biological target. Bulky substituents can create steric hindrance, preventing optimal binding. However, in some cases, a larger group may be necessary to occupy a specific hydrophobic pocket and enhance binding affinity. Research on the synthesis and hydrolysis of unsymmetrical imides has demonstrated a clear interplay of both steric and electronic effects, where hindered groups can significantly impact reaction efficiency and selectivity. researchgate.net

The following table provides a hypothetical analysis of how electronic and steric effects of different substituents on the 4-position of the benzamide ring could correlate with the biological activity of this compound analogs.

| Substituent at 4-position | Electronic Effect | Steric Effect (van der Waals radius, Å) | Predicted Biological Activity |

| -H | Neutral | 1.20 | Baseline |

| -F | Electron-withdrawing | 1.47 | Increased |

| -Cl | Electron-withdrawing | 1.75 | Increased |

| -CH₃ | Electron-donating | 2.00 | Decreased |

| -NO₂ | Strongly electron-withdrawing | 2.40 | Potentially decreased due to steric clash |

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 2-amino-N-(prop-2-yn-1-yl)benzamide by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR: The proton NMR spectrum provides characteristic signals corresponding to each unique proton in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet system in the range of 6.5-7.5 ppm. The broad singlet for the primary amine (-NH₂) protons is often observed around 5.5-6.0 ppm, although its chemical shift can be variable and concentration-dependent. The amide proton (-NH) usually presents as a triplet in the region of 8.0-8.5 ppm due to coupling with the adjacent methylene (B1212753) (-CH₂) protons. The propargyl moiety gives rise to two distinct signals: a doublet for the methylene protons (-CH₂-C≡) around 4.2 ppm and a triplet for the terminal alkyne proton (-C≡CH) at approximately 2.5 ppm . The presence and coupling patterns of these signals confirm the connectivity of the N-propargyl group to the benzamide (B126) core.

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data by showing distinct signals for each carbon atom. The carbonyl carbon (C=O) of the amide is typically found deshielded, around 168 ppm. The carbons of the benzene ring resonate in the 115-150 ppm range. The two sp-hybridized carbons of the alkyne group are observed in the 70-80 ppm region, while the methylene carbon (-CH₂) of the propargyl group typically appears around 30 ppm.

The combined analysis of ¹H and ¹³C NMR spectra allows for the complete assignment of the compound's constitution, confirming the presence of the 2-aminobenzoyl and N-propargyl fragments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|---|

| Aromatic | Ar-H | 6.5 - 7.5 (m) | 115 - 150 |

| Amine | -NH₂ | 5.5 - 6.0 (br s) | - |

| Amide | -C(O)NH- | 8.0 - 8.5 (t) | 168 |

| Methylene | -NH-CH₂- | ~4.2 (d) | ~30 |

| Alkyne | -C≡CH | ~2.5 (t) | 70 - 80 |

| Alkyne | -C≡CH | - | 70 - 80 |

Note: Predicted values are based on standard chemical shift ranges and data from similar structures. Actual experimental values may vary depending on the solvent and other experimental conditions. (m = multiplet, br s = broad singlet, t = triplet, d = doublet)

Mass Spectrometry (MS, LC-MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and confirm the elemental composition of this compound. The compound has a molecular formula of C₁₀H₁₀N₂O and a molecular weight of approximately 174.20 g/mol bldpharm.com.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which is used to confirm the elemental formula. For C₁₀H₁₀N₂O, the calculated monoisotopic mass is 174.0793 Da. In a typical experiment using electrospray ionization (ESI), the compound would be observed as its protonated molecular ion, [M+H]⁺, with an expected m/z of 175.0871. The experimental confirmation of this value within a narrow tolerance (e.g., ±5 ppm) provides strong evidence for the compound's identity.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns that further corroborate the structure. Common fragmentation pathways for this compound would include:

Cleavage of the amide C-N bond, leading to the formation of the 2-aminobenzoyl cation (m/z 120.04).

Loss of the propargyl group, resulting in a fragment corresponding to 2-aminobenzamide (B116534) (m/z 136.06).

These fragmentation patterns serve as a structural fingerprint, confirming the connectivity of the different functional parts of the molecule. Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, allowing for the analysis of the compound in complex mixtures bldpharm.comambeed.com.

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₀N₂O | bldpharm.com |

| Average Molecular Weight | 174.20 g/mol | bldpharm.com |

| Monoisotopic Mass | 174.0793 Da | Calculated |

| Expected [M+H]⁺ Ion (HRMS) | m/z 175.0871 | Calculated |

| Key Fragment Ion (2-aminobenzoyl) | m/z 120.04 | Predicted |

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Spectroscopic methods in the infrared (IR) and ultraviolet-visible (UV-Vis) range provide valuable information about the functional groups and electronic properties of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

N-H Stretching: Two distinct bands are expected for the primary amine (-NH₂) in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretches). A separate, single band for the secondary amide N-H stretch appears around 3300 cm⁻¹.

C-H Stretching: The terminal alkyne (≡C-H) stretch gives a sharp, characteristic peak at approximately 3300 cm⁻¹. Aromatic C-H stretches are observed just above 3000 cm⁻¹.

C≡C Stretching: A weak but sharp absorption for the alkyne C≡C triple bond is expected in the 2100-2140 cm⁻¹ range.

C=O Stretching: A strong, prominent band for the amide I (C=O stretch) is found in the region of 1630-1680 cm⁻¹.

N-H Bending: The amide II band (N-H bend coupled with C-N stretch) appears around 1550 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is governed by the electronic transitions within the 2-aminobenzamide chromophore. The molecule is expected to exhibit strong absorptions corresponding to π→π* transitions within the aromatic ring and the carbonyl group. The presence of the amino group (an auxochrome) can cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzamide. Typical spectra would show absorption maxima in the 200-400 nm range, providing information on the conjugated π-electron system researchgate.net.

Table 3: Characteristic Infrared Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine & Amide N-H | Stretching | 3300 - 3500 |

| Alkyne C-H | Stretching | ~3300 |

| Alkyne C≡C | Stretching | 2100 - 2140 |

| Amide C=O | Stretching (Amide I) | 1630 - 1680 |

| Amide N-H | Bending (Amide II) | ~1550 |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in a single crystal. While the crystal structure for this compound itself is not publicly available, data from the closely related compound 2-[(Prop-2-yn-1-yl)amino]anilinium chloride (C₉H₁₁N₂⁺·Cl⁻) offers significant insight into the likely solid-state conformation and intermolecular interactions researchgate.net.

For this compound, a crystal structure would similarly reveal crucial details about intramolecular hydrogen bonding (e.g., between the amine and carbonyl oxygen), intermolecular hydrogen bonding patterns involving the amide and amine groups, and potential π-stacking interactions of the benzene rings. This technique is the gold standard for confirming molecular geometry and stereochemistry .

Table 4: Crystallographic Data for the Related Compound 2-[(Prop-2-yn-1-yl)amino]anilinium chloride

| Parameter | Value | Source |

|---|---|---|

| Chemical Formula | C₉H₁₁N₂⁺·Cl⁻ | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 14.736 | researchgate.net |

| b (Å) | 7.955 | researchgate.net |

| c (Å) | 7.843 | researchgate.net |

| β (°) | 94.502 | researchgate.net |

| Volume (ų) | 916.6 | researchgate.net |

| Key Interactions | N—H⋯Cl hydrogen bonds, offset π-stacking | researchgate.net |

Advanced Chromatographic Techniques (HPLC, UPLC) for Purity and Separation

Advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are fundamental for assessing the purity of synthesized this compound and for its separation from reactants and byproducts. Commercial suppliers confirm the availability of HPLC and UPLC data for this compound, indicating its routine use in quality control bldpharm.comambeed.com.

These methods typically employ a reverse-phase (RP) column, where a nonpolar stationary phase is used with a polar mobile phase. For benzamide derivatives, a common mobile phase consists of a gradient mixture of acetonitrile (B52724) and water, often with an acid additive like formic acid or phosphoric acid to ensure good peak shape sielc.com.

A typical analysis would show a single, sharp peak for the pure compound at a characteristic retention time. The area of this peak relative to the total area of all peaks in the chromatogram allows for a quantitative determination of purity, often exceeding 95-99% for research-grade materials. UPLC, which uses smaller particle sizes in the column, offers higher resolution and faster analysis times compared to traditional HPLC sielc.com. These techniques are crucial for verifying the outcome of a synthesis before proceeding with further applications.

Table 5: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-[(Prop-2-yn-1-yl)amino]anilinium chloride |

| 2-aminobenzamide |

| Benzamide |

| 2-amino-N-phenylbenzamide |

| 2-aminobenzimidazole |

| N-(1H-benzimidazol-2-yl) benzamide |

Emerging Research Avenues and Future Directions for 2 Amino N Prop 2 Yn 1 Yl Benzamide Chemistry

Development of Novel Synthetic Methodologies

The synthesis of 2-amino-N-(prop-2-yn-1-yl)benzamide and its derivatives is a key area of ongoing research. Traditional methods often involve the coupling of a benzamide (B126) precursor with propargylamine. However, researchers are continuously seeking to develop more efficient, cost-effective, and environmentally friendly synthetic routes.

Furthermore, the exploration of novel catalysts and reaction conditions is crucial for optimizing the synthesis. Gold-based catalysts, for example, have shown promise in the cycloisomerization of N-(prop-2-yn-1-yl)benzamide, a structurally related compound. researchgate.net Investigating the applicability of such catalysts to the synthesis and further transformation of this compound could open up new avenues for creating diverse molecular architectures.

Application in Click Chemistry and Bioconjugation Strategies

The terminal alkyne group in this compound makes it an ideal candidate for "click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.com This highly efficient and specific reaction allows for the covalent ligation of the benzamide scaffold to molecules bearing an azide (B81097) group, such as proteins, peptides, and nucleic acids. mdpi.com

This capability is of significant interest in the field of bioconjugation. researchgate.netrsc.org By attaching this compound to a biomolecule, researchers can introduce a versatile handle for further functionalization. researchgate.net This could involve the attachment of fluorescent dyes for imaging, polyethylene (B3416737) glycol (PEG) chains to improve solubility and pharmacokinetic properties, or cytotoxic drugs to create antibody-drug conjugates (ADCs). rsc.orgrsc.org The development of novel bioconjugation strategies targeting native amino acids in proteins is an active area of research, and the unique properties of this compound could provide new tools for these endeavors. rsc.orgrsc.org

Design of Targeted Molecular Probes for Chemical Biology Research

The ability to participate in click chemistry also positions this compound as a valuable building block for the design of targeted molecular probes. nih.gov These probes are essential tools in chemical biology for studying the function, localization, and interactions of biomolecules within living systems. mdpi.com

For example, derivatives of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamide have been designed and synthesized as inhibitors of microRNA-21 (miR-21), an oncogenic microRNA. nih.gov In these studies, the propargyl group could be used to attach a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, via a click reaction. This would allow for the visualization and tracking of the inhibitor's interaction with its target within cells. nih.gov The development of such probes can provide crucial insights into disease mechanisms and aid in the discovery of new therapeutic targets. nih.gov

Exploration in Materials Science and Polymer Chemistry

The reactive functionalities of this compound also lend themselves to applications in materials science and polymer chemistry. The terminal alkyne can participate in polymerization reactions, either through self-polymerization or copolymerization with other monomers. This could lead to the creation of novel polymers with unique properties, such as thermal stability, conductivity, or responsiveness to external stimuli.

The aromatic benzamide core can contribute to the rigidity and thermal properties of the resulting polymers, while the amino group provides a site for further modification or for influencing the polymer's solubility and intermolecular interactions. The ability to incorporate this versatile building block into polymer chains opens up possibilities for the development of new materials for a wide range of applications, from advanced coatings and adhesives to drug delivery systems and electronic devices.

Role as a Privileged Scaffold for Diversified Chemical Libraries

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets with high affinity. nih.govresearchgate.netmdpi.com The benzamide moiety is considered a privileged structure, and this compound, with its multiple points for diversification, is an excellent candidate for the construction of diversified chemical libraries. nih.govresearchgate.netresearchgate.netresearchgate.net

By systematically modifying the amino group, the aromatic ring, and the alkyne terminus, a large number of structurally diverse compounds can be generated from this single scaffold. nih.govresearchgate.net These libraries can then be screened against a wide range of biological targets to identify new lead compounds for drug discovery. nih.govresearchgate.net The development of efficient synthetic routes to this compound and its analogues is therefore crucial for expanding the chemical space accessible for drug discovery efforts. researchgate.net

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-amino-N-(prop-2-yn-1-yl)benzamide?

The compound can be synthesized via coupling reactions between 2-aminobenzoic acid derivatives and propargylamine. For example, acylation of propargylamine with 2-aminobenzoyl chloride in the presence of pyridine or coupling reagents like HATU under anhydrous conditions yields the target compound. Similar routes are used for structural analogs, such as 4-(2-bromoacetyl)-N-(prop-2-yn-1-yl)benzamide, where bromoacetyl intermediates are coupled with propargylamine .

Q. How can the structural integrity of this compound be validated experimentally?

X-ray crystallography using programs like SHELXL is a gold standard for confirming molecular geometry. For non-crystalline samples, spectroscopic techniques (NMR, IR) and mass spectrometry (HRMS) are employed. Computational tools (e.g., quantum chemical calculations) can predict structural parameters for cross-validation with experimental data .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood to prevent inhalation. Store at -20°C for long-term stability. Waste disposal must comply with institutional guidelines for organic amines/amides. Safety data sheets for analogous benzamides recommend S24/25 precautions (avoid skin/eye contact) .

Q. How can researchers analyze the reactivity of the propargyl group in this compound?

The terminal alkyne in the propargyl moiety undergoes click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to form triazoles. Reactivity can be monitored via TLC or HPLC, with characterization by NMR (disappearance of alkyne protons at ~2.5 ppm) .

Advanced Research Questions

Q. What strategies resolve enantiomeric impurities in synthetic routes involving this compound?

Chiral resolution can be achieved using enzymatic methods. For example, recombinant cyclohexylamine oxidase variants have been applied to deracemize propargylamine derivatives, enabling enantioselective synthesis .

Q. How can computational modeling predict the biological interactions of this compound?

Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinities to target proteins. Quantitative structure-activity relationship (QSAR) models correlate substituent effects (e.g., electron-withdrawing groups on the benzamide) with bioactivity .

Q. What advanced analytical techniques characterize degradation products under oxidative stress?

LC-MS/MS with electrospray ionization identifies degradation pathways. For example, oxidation of the propargyl group generates ketones or carboxylic acids, detectable via mass shifts (e.g., +16 Da for hydroxylation) .

Q. How does the propargyl group influence the compound’s pharmacokinetic properties?

In vitro metabolic studies (e.g., liver microsome assays) show that the alkyne moiety enhances metabolic stability compared to alkyl chains. Radiolabeled analogs (e.g., ¹⁴C-propargyl) track absorption/distribution in rodent models .

Q. What experimental designs address contradictory data in crystallographic vs. computational structural analyses?

Multi-method validation is key: refine X-ray data with SHELXL, cross-check with DFT-optimized geometries, and validate hydrogen bonding via IR spectroscopy. Discrepancies in bond angles >2° warrant re-evaluation of crystal packing effects .

Q. How can this compound serve as a building block for bioactive derivatives?

The propargyl group enables modular synthesis of libraries via click chemistry. For instance, coupling with azide-functionalized fluorophores creates probes for imaging studies. Substituent effects on the benzamide ring are systematically tested using Hammett plots to optimize bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.